Home > Products > Screening Compounds P5957 > Dacuronium Bromide
Dacuronium Bromide - 27115-86-2

Dacuronium Bromide

Catalog Number: EVT-266753
CAS Number: 27115-86-2
Molecular Formula: C33H58Br2N2O3
Molecular Weight: 690.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dacuronium bromide is a steroidal neuromuscular blocking agent. [, ] It belongs to the class of non-depolarizing muscle relaxants, similar to drugs like tubocurarine and pancuronium bromide. [, , ] Its primary use in scientific research has been to investigate neuromuscular transmission and histamine release mechanisms. [, , ]

Classification
  • Type: Non-depolarizing neuromuscular blocker
  • Chemical Class: Steroidal compound
  • Mechanism: Competitive antagonist of acetylcholine at nicotinic receptors
Synthesis Analysis

The synthesis of dacuronium bromide involves several key steps that utilize specific reagents and conditions to achieve the desired compound. The primary method includes:

  1. Starting Material: The synthesis often begins with a steroidal precursor, typically an androstane derivative.
  2. Acetylation: The starting material undergoes selective acetylation using acetic anhydride or acetyl chloride in the presence of a condensing agent, such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. This step modifies the hydroxyl groups on the steroid backbone to form acetate esters.
  3. Salification: The acetylated intermediate is then reacted with 3-bromopropene in a protic solvent under alkaline conditions, which facilitates the formation of the quaternary ammonium salt characteristic of neuromuscular blocking agents.
  4. Purification: Post-reaction, the product undergoes purification processes including crystallization and drying under inert conditions to yield dacuronium bromide in a pure form.

This synthetic route emphasizes the importance of controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Dacuronium bromide has a complex molecular structure characterized by:

  • Molecular Formula: C34H57BrN2O4
  • Molecular Weight: Approximately 637.73 g/mol
  • Structural Features:
    • Two quaternary ammonium groups that enhance its neuromuscular blocking properties.
    • A steroidal backbone that contributes to its pharmacological activity.

The spatial arrangement of functional groups is crucial for its interaction with nicotinic receptors, influencing both potency and duration of action.

Chemical Reactions Analysis

Dacuronium bromide participates in several chemical reactions relevant to its pharmacological function:

  1. Acetylcholine Inhibition: By binding to nicotinic receptors at the motor end plate, it prevents the binding of acetylcholine, thereby inhibiting muscle contraction.
  2. Metabolism: Dacuronium undergoes metabolic processes primarily involving hydrolysis and deacetylation, which can lead to inactive metabolites that are excreted via urine.
  3. Reversal Reactions: The effects of dacuronium can be reversed using agents like sugammadex, which binds to the drug and enhances its clearance from the neuromuscular junction.

These reactions are critical for understanding both the therapeutic applications and potential side effects associated with its use.

Mechanism of Action

The mechanism of action for dacuronium bromide involves:

  1. Competitive Binding: Dacuronium competes with acetylcholine for binding sites on nicotinic receptors located on the motor end plate of skeletal muscles.
  2. Prevention of Depolarization: By occupying these receptors, it prevents depolarization of the muscle cell membrane, thus inhibiting muscle contraction.
  3. Duration and Recovery: The duration of action is influenced by factors such as dosage and patient-specific variables (e.g., renal function), with recovery typically occurring as the drug is metabolized or reversed pharmacologically.

This mechanism underpins its utility in surgical settings where controlled muscle relaxation is required.

Physical and Chemical Properties Analysis

Dacuronium bromide exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol, facilitating its administration via intravenous routes.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture; should be stored in airtight containers away from light sources.

These properties are essential for ensuring effective dosing and administration in clinical practice.

Applications

Dacuronium bromide has significant applications in medical settings:

  1. Anesthesia: It is primarily used during surgical procedures to induce muscle relaxation, aiding in intubation and facilitating surgical access.
  2. Critical Care: Employed in intensive care units for patients requiring mechanical ventilation where muscle paralysis may be beneficial.
  3. Research: Utilized in pharmacological studies investigating neuromuscular transmission and receptor interactions.

The versatility of dacuronium bromide makes it a valuable tool in both clinical anesthesia and research settings, contributing to advancements in surgical techniques and patient care.

Introduction to Dacuronium Bromide in Neuromuscular Pharmacology

Historical Context and Developmental Trajectory of Aminosteroid Neuromuscular Blocking Agents

The development of aminosteroid neuromuscular blocking agents (NMBAs) represents a deliberate effort to optimize the therapeutic profile of non-depolarizing muscle relaxants. Dacuronium bromide (developmental code NB-68) emerged during the 1970s-1980s as part of systematic structure-activity relationship (SAR) investigations focused on the androstane skeleton. This research built upon the clinical success of earlier aminosteroids like pancuronium (introduced 1964) and vecuronium (approved 1984), which demonstrated improved cardiovascular stability compared to older alkaloid-based agents like tubocurarine [1] [5]. The aminosteroid design strategy exploited the rigid steroid nucleus as a molecular scaffold to precisely position quaternary ammonium groups critical for nicotinic acetylcholine receptor (nAChR) binding. Dacuronium specifically was synthesized as a structural hybrid between pancuronium and vecuronium, featuring a 17β-hydroxyl group rather than the 17β-acetate found in vecuronium [6] [8]. Despite promising preclinical characteristics, dacuronium bromide was never advanced to clinical markets due to its relatively weak neuromuscular blocking potency compared to contemporaries like vecuronium and rocuronium [6] [8].

Table 1: Key Aminosteroid Neuromuscular Blocking Agents and Developmental Timeline

CompoundDevelopment CodeIntroduction/Study PeriodStructural FeaturesClinical Status
PancuroniumNA1964 (Marketed 1967)Bisquaternary; 2β,16β-dipiperidino derivativesMarketed
VecuroniumOrg-NC-45Late 1970s (Marketed 1984)Monoquaternary; 2-desmethyl analog of pancuroniumMarketed
DacuroniumNB-681970s (Preclinical)Bisquaternary; 17β-hydroxyl analogNever marketed
RocuroniumOrg-9426Late 1980s (Marketed 1994)Monoquaternary; rapid onsetMarketed

Classification Within the Non-Depolarizing Neuromuscular Blocker Family

Dacuronium bromide belongs to the aminosteroid class of non-depolarizing NMBAs, characterized by a steroidal backbone modified with nitrogen-containing functional groups essential for nicotinic receptor antagonism. Unlike depolarizing agents (e.g., succinylcholine), which activate the receptor before inducing persistent depolarization, non-depolarizing agents like dacuronium act as competitive antagonists at the postsynaptic nAChRs of the neuromuscular junction. This prevents acetylcholine binding without channel activation, thereby inhibiting ion flux and subsequent muscle fiber depolarization [1] [3].

Within the aminosteroid subclass, dacuronium is classified as a bisquaternary ammonium compound, analogous to pancuronium. This structural distinction differentiates it from monoquaternary agents like vecuronium. The presence of two positively charged nitrogen atoms (at positions 2 and 16 of the androstane nucleus) enhances receptor affinity but may also influence pharmacokinetics and potency. Dacuronium's molecular formula is C₃₃H₅₈Br₂N₂O₃, with a molecular weight of 690.646 g/mol [6] [8]. Its competitive antagonism is reversible by acetylcholinesterase inhibitors (e.g., neostigmine) or encapsulating agents like sugammadex (though specific reversal data for dacuronium is limited due to its preclinical status) [1] [3].

Rationale for Preclinical and Early Clinical Investigations

The investigation of dacuronium bromide was driven by three primary scientific and clinical objectives:

  • SAR Exploration of the 17β-Position: Researchers aimed to systematically evaluate how substitutions at the 17β-position of the aminosteroid nucleus influenced potency and selectivity. Vecuronium's success as a monoquaternary agent with a 17β-acetate group demonstrated the critical role of this position. Dacuronium, featuring a 17β-hydroxyl group, provided a direct comparison to understand the steric and electronic effects of hydrogen bonding versus esterification at this site [5] [6]. Early pharmacological screening revealed dacuronium possessed significantly weaker neuromuscular blocking activity than pancuronium or vecuronium, suggesting the 17β-hydroxyl did not optimize receptor affinity or functional antagonism as effectively as the 17β-acetate [6] [8].

  • Cardiovascular Stability Profile: Preclinical studies assessed whether dacuronium retained the favorable hemodynamic profile seen with vecuronium (minimal vagolytic or sympathomimetic effects). While specific cardiovascular data for dacuronium is scarce in the literature, its structural similarity to vecuronium (aside from the quaternization and 17-substituent) likely motivated investigations into potential autonomic side effects [1] [5].

  • Metabolism and Elimination Pathway Characterization: As a bisquaternary aminosteroid, dacuronium's disposition was of interest relative to pancuronium (primarily renal) and vecuronium (hepatobiliary). Although detailed pharmacokinetic studies in humans were not conducted, its structural features suggested potential hepatic involvement in clearance, possibly via deacetylation at the 3α-position analogous to vecuronium's metabolism to active metabolites [1] [7].

Table 2: Key Preclinical Findings for Dacuronium Bromide (NB-68)

ParameterFindingComparative ContextSignificance
MechanismCompetitive nAChR antagonistStandard for non-depolarizing NMBAsReversible blockade
Potency (Mouse IV)LD₅₀ = 2910 µg/kg [8]Higher LD₅₀ indicates lower potency vs. vecuroniumInsufficient for clinical advantage
Quaternary GroupsBisquaternary (2 piperidinium groups)Similar to pancuronium; unlike monoquat vecuroniumInfluenced receptor affinity kinetics
17β-SubstituentHydroxyl groupContrasts with vecuronium's acetateDemonstrated critical role of 17β-ester for potency
Clinical DevelopmentNot advanced beyond preclinical studiesDue to weaker activity vs. contemporary agentsHighlighted SAR precision needed for NMBA design

The decision not to advance dacuronium beyond preclinical stages underscores the stringent requirements for new NMBAs: achieving an optimal balance between potency, onset/recovery kinetics, metabolic stability, and cardiovascular neutrality. While dacuronium provided valuable SAR insights, its relatively weak neuromuscular blocking effect precluded a clinical advantage over existing aminosteroids like vecuronium or the subsequently developed rapid-onset agent rocuronium [5] [6]. Its legacy lies in illustrating the critical structure-activity relationships within the aminosteroid NMBA class.

Properties

CAS Number

27115-86-2

Product Name

Dacuronium Bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

Molecular Formula

C33H58Br2N2O3

Molecular Weight

690.6 g/mol

InChI

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1

InChI Key

SUKULMJPMHYWKC-GMMLHHOXSA-L

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Solubility

Soluble in DMSO

Synonyms

17-hydroxypancuronium
dacuronium
dacuronium bromide
dacuronium dibromide, (3alpha)-isomer
dacuronium dibromide, (3beta)-isomer
Gestormone
Organon N.B.68

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.